2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid 2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid Salvianolicacid D is a natural product found in Salvia with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16770568
InChI: InChI=1S/C20H18O10/c21-13-4-1-10(7-15(13)23)8-16(20(28)29)30-18(26)6-3-11-2-5-14(22)19(27)12(11)9-17(24)25/h1-7,16,21-23,27H,8-9H2,(H,24,25)(H,28,29)
SMILES:
Molecular Formula: C20H18O10
Molecular Weight: 418.3 g/mol

2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC16770568

Molecular Formula: C20H18O10

Molecular Weight: 418.3 g/mol

* For research use only. Not for human or veterinary use.

2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid -

Specification

Molecular Formula C20H18O10
Molecular Weight 418.3 g/mol
IUPAC Name 2-[3-[2-(carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C20H18O10/c21-13-4-1-10(7-15(13)23)8-16(20(28)29)30-18(26)6-3-11-2-5-14(22)19(27)12(11)9-17(24)25/h1-7,16,21-23,27H,8-9H2,(H,24,25)(H,28,29)
Standard InChI Key KFCMFABBVSIHTB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)CC(=O)O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₂₇H₂₂O₁₂, with a molecular weight of 538.5 g/mol . Its IUPAC name reflects a complex architecture featuring:

  • Two 3,4-dihydroxyphenyl (catechol) groups

  • A propenoyl (α,β-unsaturated carbonyl) linker

  • A carboxymethyl-substituted phenyl ring

  • Two carboxylic acid moieties

The presence of conjugated double bonds and phenolic hydroxyls suggests strong antioxidant potential via hydrogen atom transfer or metal chelation .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₇H₂₂O₁₂
Molecular Weight538.5 g/mol
IUPAC Name(2S)-2-[(E)-3-[4-[(Z)-1-carboxy-2-(3,4-dihydroxyphenyl)ethenoxy]-3-hydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
SMILESC1=CC(=C(C=C1CC@@HOC(=O)/C=C/C2=CC(=C(C=C2)O/C(=C\C3=CC(=C(C=C3)O)O)/C(=O)O)O)O)O
InChIKeyMZSGWZGPESCJAN-MOWZVGOISA-N

Stereochemical Considerations

The compound exhibits stereoisomerism due to:

  • An (E)-configuration in the propenoyl group

  • A (Z)-configuration in the ethenoxy linkage

  • An (S)-configuration at the chiral center of the propanoic acid side chain

These stereochemical features are critical for its biological activity, as seen in salvianolic acid A’s enantiomer-specific iron chelation .

Biosynthetic Origins

Pathway in Salvia officinalis

Salvianolic acids are synthesized via the phenylpropanoid pathway:

  • Phenylalanine ammonia-lyase (PAL) converts phenylalanine to cinnamic acid.

  • Hydroxylases introduce hydroxyl groups to form caffeic acid.

  • Esterification and condensation reactions yield dimeric structures like rosmarinic acid.

  • Oxidative coupling generates salvianolic acids with extended conjugation .

Table 2: Key Enzymes in Salvianolic Acid Biosynthesis

EnzymeFunction
Phenylalanine ammonia-lyase (PAL)Initiates phenylpropanoid pathway
Cinnamate 4-hydroxylase (C4H)Hydroxylates cinnamic acid
Rosmarinic acid synthase (RAS)Catalyzes esterification steps

Pharmacological Activities (Inferred from Structural Analogs)

Antioxidant Mechanisms

The compound’s catechol groups enable:

  • Free radical scavenging: Neutralizes reactive oxygen species (ROS) via electron donation .

  • Metal chelation: Binds Fe²⁺/Cu²⁺ to inhibit Fenton reactions, reducing hydroxyl radical formation .

In salvianolic acid A, this activity reduces lipid peroxidation by 47% in neuronal cells .

Neuroprotective Effects

Salvianolic acids modulate pathways implicated in neurodegeneration:

  • Akt/GSK-3β/Nrf2 axis: Enhances nuclear factor erythroid 2-related factor 2 (Nrf2) translocation, upregulating glutathione peroxidase 4 (GPX4) and xCT transporters .

  • Anti-ferroptotic activity: Inhibits iron-dependent cell death in hemorrhagic stroke models .

Table 3: Comparative Neuroprotective Effects

CompoundModel SystemEffect Size (vs. Control)
Salvianolic acid AICH rat model↓ Neuronal death by 62%
Salvianolic acid BCerebral ischemia↑ GPX4 expression 3.1×
Target compound*In silico predictionPredicted IC₅₀ for ROS: 12 μM

*Predicted using quantitative structure-activity relationship (QSAR) models .

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